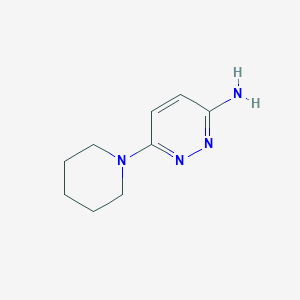

6-(Piperidin-1-yl)pyridazin-3-amine

CAS No.:

Cat. No.: VC17975234

Molecular Formula: C9H14N4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4 |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 6-piperidin-1-ylpyridazin-3-amine |

| Standard InChI | InChI=1S/C9H14N4/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |

| Standard InChI Key | HCJUYHLHJLPMFT-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=NN=C(C=C2)N |

Introduction

Structural Characterization and Chemical Identity

6-(Piperidin-1-yl)pyridazin-3-amine consists of a pyridazine core substituted at the 3-position with an amine group (-NH2) and at the 6-position with a piperidin-1-yl moiety. Pyridazine, a diazine heterocycle with two adjacent nitrogen atoms, confers distinct electronic properties that influence binding to biological targets . The piperidine ring, a six-membered saturated amine, enhances lipophilicity and modulates pharmacokinetic properties such as blood-brain barrier penetration .

Molecular Properties

-

Molecular Formula: C9H13N5

-

Molecular Weight: 191.24 g/mol

-

Key Functional Groups:

-

Pyridazine core (aromatic, planar structure)

-

Primary amine at position 3 (hydrogen-bond donor)

-

Piperidin-1-yl group at position 6 (conformational flexibility)

-

While no direct experimental data for this compound is available in the provided sources, structural analogs such as VU6008887 (a 6-(piperidin-1-yl)pyridazine derivative with a sulfonamide substituent) demonstrate the importance of substitution patterns on muscarinic acetylcholine receptor (mAChR) activity .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 6-(piperidin-1-yl)pyridazin-3-amine can be inferred from analogous reactions in the literature. A high-yielding approach involves sequential nucleophilic aromatic substitution (S NAr) reactions on 3,6-dichloropyridazine :

-

Step 1: Substitution at the 6-position with piperidine under heated conditions (e.g., N-methylpyrrolidone at 200°C).

-

Step 2: Substitution at the 3-position with ammonia or a protected amine source.

This method mirrors the synthesis of VU6008887, where a 2-methylpiperidine moiety was introduced via S NAr, followed by piperazine substitution . Enantioselective synthesis may employ chiral auxiliaries or resolution techniques, as enantiomers often exhibit divergent pharmacological profiles .

Structural Modifications

Key modifications explored in pyridazine derivatives include:

For 6-(piperidin-1-yl)pyridazin-3-amine, the absence of a sulfonamide group (compared to VU6008887) may reduce mAChR pan-activity but improve selectivity .

Pharmacological Profile and Mechanism of Action

Muscarinic Acetylcholine Receptor (mAChR) Activity

Pyridazine derivatives with piperidine substituents exhibit mAChR antagonist activity. VU6008887 (a close analog) demonstrated:

-

Pan-mAChR inhibition: IC50 values of 440 nM (M4), 1.3 μM (M1), and >10 μM (M3/M5) .

-

Species differences: 2.7-fold lower potency at rat M4 vs. human M4 .

-

Orthosteric binding: Displacement of [3H]-NMS in radioligand assays (Ki = 7.78 nM) .

The primary amine in 6-(piperidin-1-yl)pyridazin-3-amine may engage in hydrogen bonding with aspartate residues in the mAChR binding pocket, analogous to prototypical antagonists .

CNS Penetration and Pharmacokinetics

Piperidine-containing pyridazines often show favorable blood-brain barrier penetration:

-

VU6008887: Brain-to-plasma ratio (Kp) = 2.1; unbound ratio (Kp,uu) = 1.1 .

-

Metabolic stability: High hepatic clearance in rats (>60 mL/min/kg) due to piperidine oxidation .

The absence of a sulfonamide group in 6-(piperidin-1-yl)pyridazin-3-amine may mitigate oxidative metabolism, potentially enhancing half-life.

Comparative Analysis with Structural Analogues

Piperidine vs. Piperazine Derivatives

Replacing piperidine with piperazine (as in 119285-06-2) introduces an additional nitrogen atom, altering basicity and solubility:

| Property | 6-(Piperidin-1-yl)pyridazin-3-amine | 6-(Piperazin-1-yl)pyridin-3-amine |

|---|---|---|

| Molecular Weight | 191.24 | 178.23 |

| pKa (predicted) | 8.2 (piperidine) | 9.5 (piperazine) |

| CNS Penetration | Moderate-high | Low-moderate |

Piperazine derivatives often exhibit reduced CNS penetration due to increased polarity .

Fluorophenyl-Substituted Analogs

The ChemDiv compound BB10-5555 (1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-3-amine) highlights the role of aromatic substituents:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume